

Chmfl-flt3-122 structure-activity relationship

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Compound of Interest

Compound Name: Chmfl-flt3-122

Cat. No.: B606659

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An In-depth Technical Guide on the Structure-Activity Relationship of **CHMFL-FLT3-122**

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases, approximately 30%, involves mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, most commonly internal tandem duplication (ITD) mutations.[1][2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[4] This has established FLT3 as a critical therapeutic target for AML. **CHMFL-FLT3-122** is a potent and selective small-molecule inhibitor of FLT3 kinase, designed to treat FLT3-ITD positive AML.[1][2] This document provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and preclinical efficacy.

Core Compound Profile: CHMFL-FLT3-122

CHMFL-FLT3-122, chemically known as (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, was developed through a structure-guided drug design approach starting from the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (PCI-32765), which was found to possess off-target FLT3 inhibitory activity.[1][2] The development aimed to enhance potency against FLT3 while improving selectivity, particularly against c-KIT, to avoid myelosuppression, a common toxicity associated with dual FLT3/c-KIT inhibitors.[1][3][5]

Quantitative Data Summary

The inhibitory activity and selectivity of **CHMFL-FLT3-122** have been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition

Kinase Target	IC50 (nM)	Source(s)
FLT3	40	[1][2][6]
BTK	421	[6][7][8]
c-KIT	559	[6][7][8]

IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Proliferation Inhibition (AML Cell Lines)

Cell Line	Genotype	GI50 (nM)	Source(s)
MV4-11	FLT3-ITD	22	[1][2][7][8]
MOLM-13	FLT3-ITD	21	[1][2][8]
MOLM-14	FLT3-ITD	42	[1][2][8]

GI50: The half maximal growth inhibition concentration, indicating the concentration of the compound required to inhibit cell proliferation by 50%.

Table 3: Cellular Selectivity (Isogenic BaF3 Cells)

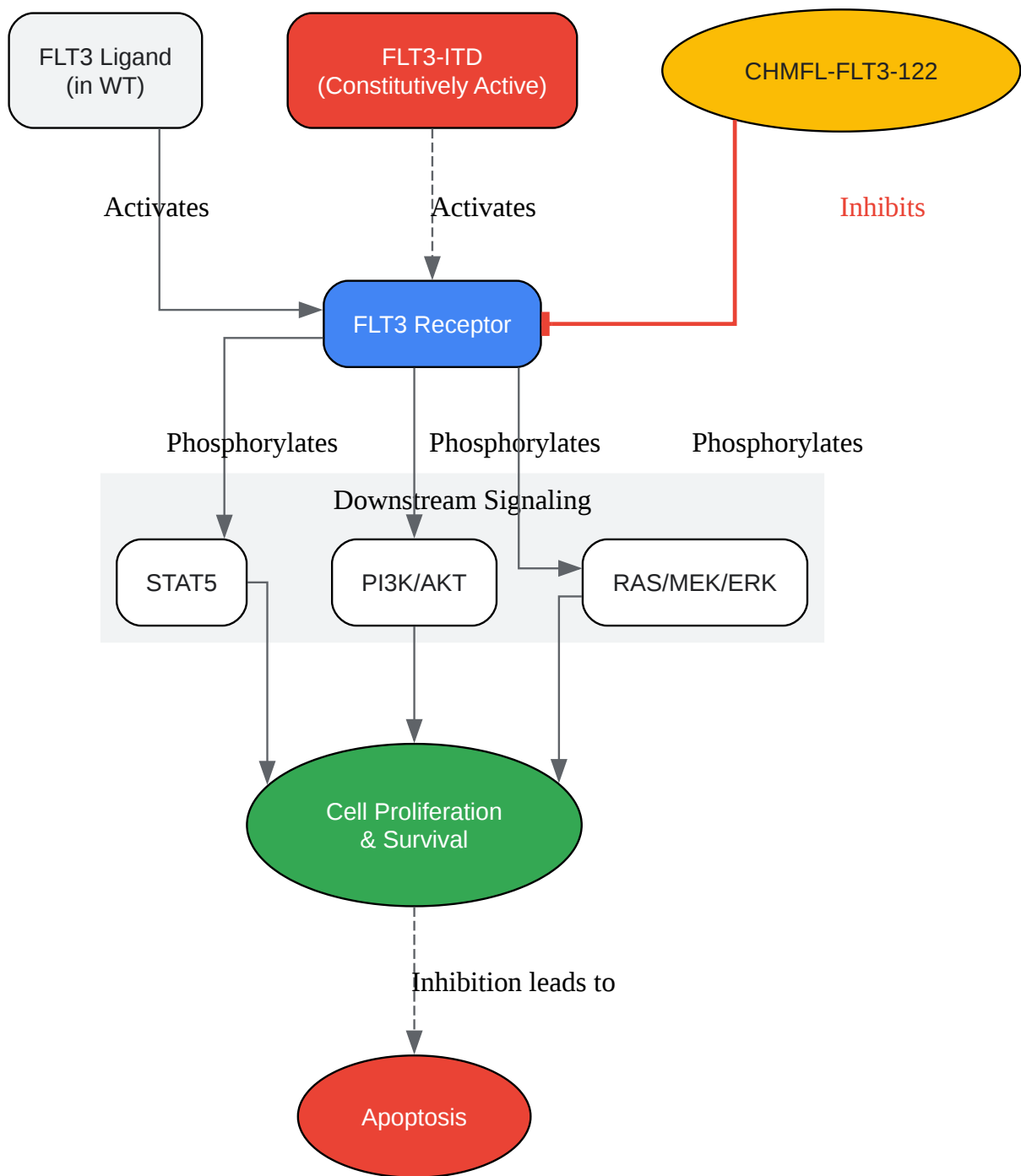
Target	GI50 (nM)	Selectivity Ratio (c-KIT/FLT3)	Source(s)
FLT3	11	\multirow{2}{*}{170-fold}	[1][2][5]
c-KIT	1900	[1][2][5]	

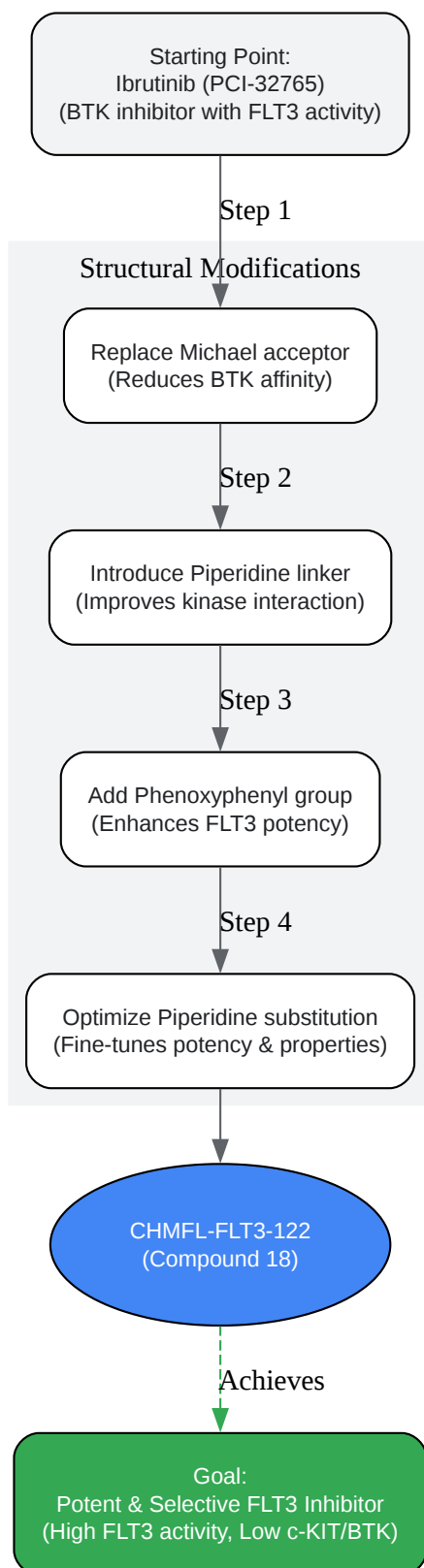
Table 4: In Vivo Pharmacokinetics

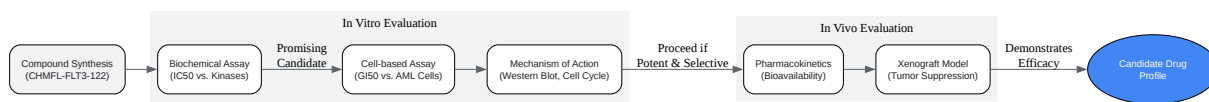
Parameter	Value	Source(s)
Oral Bioavailability	30%	[1][2]

Mechanism of Action

CHMFL-FLT3-122 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In cells with FLT3-ITD mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pro-survival and proliferative signaling pathways, including STAT5, RAS/MEK/ERK, and PI3K/AKT.[4][7] By binding to the ATP-binding pocket of FLT3, **CHMFL-FLT3-122** blocks its auto-phosphorylation and subsequent signal transduction.[7] This inhibition of downstream signaling leads to cell cycle arrest in the G0/G1 phase and ultimately induces apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][2][6][7]







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